5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C5H5BrN6S |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
5-bromo-1-(thiadiazol-4-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H5BrN6S/c6-4-8-5(7)10-12(4)1-3-2-13-11-9-3/h2H,1H2,(H2,7,10) |
InChI Key |
NIMYGILFZZNCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach:
- Step 1: Synthesis of the 5-bromo-1,2,4-triazol-3-amine core or its precursor.
- Step 2: Preparation of the 1,2,3-thiadiazole ring with a reactive functional group (commonly a halomethyl or aldehyde).
- Step 3: Coupling of the triazole and thiadiazole units via a methylene bridge, usually through alkylation or nucleophilic substitution reactions.
Detailed Synthetic Procedures
Synthesis of 5-Bromo-1,2,4-triazol-3-amine Derivative
- The 5-bromo substitution on the triazole ring is introduced typically by bromination of the 1,2,4-triazole precursor or by using brominated starting materials.
- Amination at the 3-position can be achieved by substitution reactions on suitable triazole intermediates.
Preparation of 1,2,3-Thiadiazol-4-ylmethyl Intermediate
- The 1,2,3-thiadiazole ring is synthesized via cyclization reactions involving thiosemicarbazides or related precursors.
- Functionalization at the 4-position with a methyl group bearing a reactive site (e.g., halogen or aldehyde) allows for subsequent coupling.
Coupling via Methylene Linkage
- The key step involves alkylation of the triazol-3-amine with the 4-(halomethyl)-1,2,3-thiadiazole derivative under controlled conditions.
- Typical reaction conditions include the use of polar aprotic solvents such as dimethylformamide (DMF), bases like N-ethyl-N,N-diisopropylamine or sodium hydrogencarbonate, and heating under reflux or sealed tube conditions.
- The reaction proceeds via nucleophilic substitution, where the amino group on the triazole attacks the halomethyl group on the thiadiazole, forming the methylene bridge.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of 5-bromo-1,2,4-triazol-3-amine | Bromination in DMF with N-ethyl-N,N-diisopropylamine base | Brominated triazole precursors | 65-97% | High purity achieved by flash chromatography |
| Preparation of 1,2,3-thiadiazol-4-ylmethyl halide | Cyclization of thiosemicarbazide derivatives, halogenation | Chloroacetaldehyde in water, reflux | 14-20% | Prolonged reflux and multiple additions of chloroacetaldehyde improve yield |
| Coupling reaction | Heating in ethanol or DMF, sealed tube, base (NaHCO3 or triethylamine) | 5-bromo-1,2,4-triazol-3-amine + 4-(halomethyl)-1,2,3-thiadiazole | Up to 97% | Purification by column chromatography; reaction time 20-48 h |
Notes on Reaction Optimization
- Base choice: Sodium hydrogencarbonate and triethylamine are effective bases for promoting alkylation. Sodium hydrogencarbonate tends to give cleaner reactions with easier workup.
- Solvent: Ethanol and DMF are commonly used; ethanol under sealed tube conditions at 75-80°C is preferred for better yields.
- Temperature and time: Heating at 75-80°C for 20-48 hours ensures complete consumption of starting materials.
- Purification: Flash chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is used to isolate pure product.
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic proton signals confirm the methylene bridge and aromatic protons of triazole and thiadiazole rings. For example, 1H NMR (600 MHz, DMSO-d6) shows multiplets around 1.9-4.2 ppm for methylene and ring protons.
- Mass Spectrometry: ESI-MS typically shows molecular ion peaks corresponding to [M+H]+ at m/z 261, consistent with the molecular weight.
- Infrared Spectroscopy: Key absorptions include NH2 stretching (~3200-3300 cm^-1), C=N stretches of heterocycles (~1500-1600 cm^-1), and C-Br stretches.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Purification Method | Analytical Confirmation |
|---|---|---|---|---|---|
| 5-Bromo-1,2,4-triazol-3-amine synthesis | Bromine source, triazole precursor, base | DMF, reflux, base (DIPEA) | 65-97 | Flash chromatography | 1H NMR, MS |
| 1,2,3-Thiadiazol-4-ylmethyl intermediate | 2-amino-5-bromo-1,3,4-thiadiazole, chloroacetaldehyde | Water, reflux, multiple additions | 14-20 | Chromatography, trituration | 1H NMR, MS |
| Coupling reaction | Triazol-3-amine + thiadiazolylmethyl halide, base (NaHCO3/Et3N) | EtOH, sealed tube, 75-80°C, 20-48 h | Up to 97 | Column chromatography | 1H NMR, MS, IR |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the C-5 position of the triazole ring undergoes nucleophilic substitution reactions under basic conditions. This site is highly reactive due to the electron-withdrawing effects of adjacent nitrogen atoms in the triazole ring.
Example Reaction:
Conditions:
-
Base: KCO or EtN
-
Solvent: DMF or acetonitrile
-
Temperature: 60–80°C
Products:
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Primary amines | 5-Amino-triazole derivatives | 70–85 |
| Alkoxides | 5-Alkoxy-triazole derivatives | 65–78 |
Condensation Reactions with Aldehydes/Ketones
The amine group at C-3 participates in condensation reactions to form imines or Schiff bases.
Example Reaction:
Conditions:
-
Acid catalyst: AcOH or HCl
-
Solvent: Ethanol
-
Temperature: Reflux
Key Findings:
-
Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) react faster due to enhanced electrophilicity .
-
Products show enhanced antimicrobial activity compared to the parent compound .
Cross-Coupling Reactions (Suzuki-Miyaura)
The bromine atom enables palladium-catalyzed cross-coupling with aryl boronic acids.
Example Reaction:
Conditions:
-
Catalyst: Pd(PPh) or PdCl(dppf)
-
Base: NaCO
-
Solvent: DME/HO
-
Temperature: 90–100°C
Reported Yields:
| Aryl Group | Yield (%) |
|---|---|
| Phenyl | 82 |
| 4-Methoxyphenyl | 75 |
Cyclization Reactions
Under acidic or oxidative conditions, the compound undergoes cyclization to form fused heterocycles.
Example Reaction:
Conditions:
-
Acid: HSO or PPA (polyphosphoric acid)
-
Temperature: 120–140°C
Key Products:
Coordination with Metal Ions
The triazole and thiadiazole nitrogen atoms act as ligands for transition metals.
Example Reaction:
Reported Complexes:
| Metal Ion | Application |
|---|---|
| Cu(II) | Antibacterial agents |
| Pd(II) | Catalysts for Heck reactions |
Functionalization via Thiadiazole Ring
The 1,2,3-thiadiazole moiety undergoes electrophilic substitution at the C-5 position.
Example Reaction:
Conditions:
-
Nitrating agent: HNO/HSO
-
Temperature: 0–5°C
Outcome:
-
Nitro derivatives exhibit improved herbicidal activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the triazole and thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives of 5-bromo-1H-1,2,4-triazole have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that modifications to the thiadiazole ring can enhance the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that triazole derivatives can induce apoptosis in cancer cells. The incorporation of the thiadiazole moiety has been associated with increased cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has been evaluated as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could lead to potential applications in treating infections and cancer .
Agricultural Applications
Fungicides
The compound's structural features make it a promising candidate for developing new fungicides. Research indicates that thiadiazole and triazole derivatives exhibit fungicidal activity against various plant pathogens. Field trials have shown that formulations containing this compound can effectively reduce fungal infections in crops such as wheat and corn .
Plant Growth Regulators
In addition to its antifungal properties, 5-bromo derivatives have been explored as plant growth regulators. They can enhance plant growth by modulating hormonal pathways or improving nutrient uptake efficiency. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without excessive chemical inputs .
Summary of Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth. |
| Study 2 | Anticancer | Induced apoptosis in cancer cell lines with enhanced efficacy. |
| Study 3 | Enzyme Inhibition | Effective DHFR inhibitor with implications for drug development. |
| Study 4 | Fungicide | Field trials showed reduced fungal infections in crops. |
| Study 5 | Plant Growth Regulator | Enhanced growth metrics in treated plants compared to controls. |
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- The thiadiazole-methyl group in the target compound introduces additional sulfur-based interactions and conformational rigidity compared to simpler triazole analogs .
- Bromine substitution at position 5 is conserved in many analogs, suggesting its critical role in electronic modulation .
Physical and Chemical Properties
*Estimated based on structural calculations.
Crystallographic and Structural Analysis
- Thiadiazole-Triazole Hybrids : The dihedral angle between thiadiazole and aromatic rings in analogs averages 40–50°, influencing molecular packing and stability .
- Software Use : SHELXL refinement (via programs like SHELXTL) is critical for resolving hydrogen-bonding patterns, as seen in related thiadiazole structures .
Biological Activity
5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be represented as follows:
This compound features a bromine atom and a thiadiazole moiety, which are critical for its biological activities.
Antimicrobial Activity
Compounds containing the 1,2,3-thiadiazole scaffold have been shown to exhibit broad-spectrum antimicrobial activities. For instance:
- Study Findings : A review highlighted that derivatives of 1,3,4-thiadiazole demonstrated significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| 5-Bromo-1H-triazole derivative | Moderate | E. coli |
| 5-Bromo-thiadiazole derivative | Strong | S. aureus |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively researched. Notably:
- Case Study : A study reported that compounds with similar structures showed IC50 values in the nanomolar range against various cancer cell lines including HeLa (cervical cancer) and L1210 (leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Bromo-thiadiazole derivative | HeLa | 0.12 |
| 5-Bromo-triazole derivative | L1210 | 0.20 |
Anti-inflammatory Activity
Research indicates that compounds like 5-bromo derivatives can inhibit inflammatory pathways:
- Research Insights : Inhibitory effects on COX enzymes have been observed, suggesting potential applications in treating inflammatory conditions .
The biological activities of 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells without causing cell cycle arrest .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are often linked to the cytotoxic effects observed in cancer cells treated with thiadiazole derivatives .
Q & A
What are the standard synthetic routes for preparing 5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine, and what key reagents are involved?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation and nucleophilic substitution reactions. A common route involves:
Cyclization of thiadiazole precursors : Reacting hydrazides (e.g., isonicotinoyl hydrazide) with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4) to form the thiadiazole core .
Functionalization of the triazole ring : Bromination at the 5-position of the triazole ring using bromine or N-bromosuccinimide (NBS) in a polar solvent .
Methylation with thiadiazolylmethyl groups : Introducing the (1,2,3-thiadiazol-4-yl)methyl group via nucleophilic substitution, often using chloroacetyl chloride or iodomethane in the presence of a base (e.g., triethylamine) .
Key reagents include potassium thiocyanate, sulfuric acid, brominating agents, and triethylamine. Yield optimization often requires precise stoichiometry and controlled temperatures (e.g., reflux in ethanol or DMF) .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Answer:
Characterization methods include:
- X-ray crystallography : Resolve the planar geometry of the triazole and thiadiazole rings and dihedral angles between substituents (e.g., ~36° between thiadiazole and phenyl groups) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify key protons (e.g., NH2 at δ 5.2–5.5 ppm) and confirm substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C6H6BrN5S, ~268.96 g/mol) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
What strategies are effective for resolving contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions often arise from:
- Substituent effects : Minor structural changes (e.g., bromine vs. methyl groups) drastically alter bioactivity. For example, 5-bromo substitution enhances antifungal activity but reduces solubility .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) to control variables like pH, incubation time, and solvent (DMSO vs. water) .
- Target selectivity : Use isoform-specific assays (e.g., α-glucosidase vs. monoamine oxidase inhibition) to clarify mechanisms .
Methodological recommendation : Perform dose-response curves and compare IC50/EC50 values across multiple studies .
How can reaction yields be optimized during the synthesis of analogues with modified thiadiazole or triazole substituents?
Level: Advanced
Answer:
Optimization strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 2 h) and improves yields by ~20% via enhanced cyclization efficiency .
- Catalyst screening : Use p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to promote regioselectivity in triazole formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol facilitates precipitation of pure products .
Example : Substituting K2CO3 with Cs2CO3 in nucleophilic substitutions increases yields from 65% to 82% due to improved leaving-group activation .
What methodologies are recommended for evaluating the compound’s inhibitory activity against enzymatic targets?
Level: Advanced
Answer:
- Enzymatic assays :
- Antimicrobial testing :
- MIC determination : Broth microdilution (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Antioxidant assays : DPPH radical scavenging (IC50 ~10–50 µM) and FRAP assays to quantify redox activity .
Data interpretation : Normalize results to molecular weight and lipophilicity (logP) to account for bioavailability differences .
How do crystallographic data inform the design of derivatives with improved binding affinity?
Level: Advanced
Answer:
Crystal structures (e.g., CCDC entries) reveal:
- Planarity of heterocycles : The triazole and thiadiazole rings adopt near-planar conformations, enabling π-π stacking with aromatic residues in enzyme active sites .
- Substituent orientation : Bromine at C5 and the thiadiazolylmethyl group at N1 create a steric "hook" for hydrophobic pockets (e.g., in CYP450 enzymes) .
- Hydrogen-bonding motifs : The NH2 group at C3 participates in H-bonds with catalytic residues (e.g., Asp/Glu in MAO) .
Design strategy : Introduce electron-withdrawing groups (e.g., CF3) at C5 to enhance electrophilicity or methyl groups to improve membrane permeability .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Level: Advanced
Answer:
Challenges include:
- Low concentration : Use LC-MS/MS with MRM transitions (e.g., m/z 269 → 172 for quantification) .
- Matrix effects : Employ isotope-labeled internal standards (e.g., <sup>13</sup>C6-analogue) to correct for ion suppression .
- Degradation in solution : Store samples at −80°C in amber vials with 0.1% formic acid to stabilize the thiadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
